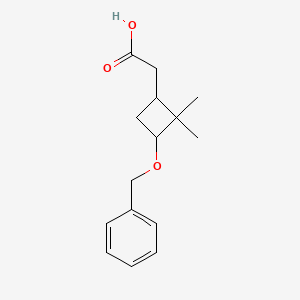

2-(3-(Benzyloxy)-2,2-dimethylcyclobutyl)acetic acid

Description

2-(3-(Benzyloxy)-2,2-dimethylcyclobutyl)acetic acid (CAS 2231673-80-4) is a cyclobutane-derived carboxylic acid featuring a benzyloxy substituent at the 3-position and two methyl groups at the 2,2-positions of the cyclobutane ring. The compound is commercially available through suppliers like Shanghai Jixiang Biotechnology Co., Ltd., emphasizing its relevance in pharmaceutical and materials research .

Properties

IUPAC Name |

2-(2,2-dimethyl-3-phenylmethoxycyclobutyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-15(2)12(9-14(16)17)8-13(15)18-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUCXURFNUSJJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1OCC2=CC=CC=C2)CC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(Benzyloxy)-2,2-dimethylcyclobutyl)acetic acid is a compound with potential pharmacological significance. Its structure features a cyclobutane ring, which is known to influence biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacodynamics, and therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of a benzyloxy group attached to a dimethylcyclobutane moiety. The synthesis typically involves the reaction of 2,2-dimethylcyclobutanecarboxylic acid derivatives with benzyl alcohol under acidic conditions to form the benzyloxy derivative.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against a range of pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds can demonstrate MIC values as low as 16 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Mechanism of Action : The antimicrobial effect is attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages . This mechanism could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies illustrate the therapeutic potential of compounds related to this compound:

- Study on Inflammatory Bowel Disease (IBD) :

- Antibacterial Efficacy :

Research Findings Summary Table

Comparison with Similar Compounds

Benzyl 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate

- Molecular Formula: C₁₈H₂₅NO₅ (Monoisotopic mass: 335.173 g/mol) .

- Key Features: Replaces the cyclobutane ring with an oxetane ring, a four-membered ether known for improving metabolic stability in drug candidates. Includes a tert-butoxycarbonyl (Boc)-protected amine on the oxetane, enhancing solubility in organic solvents compared to the target compound’s benzyloxy group.

- Functional Implications :

2-(3-Methylcyclobutyl)acetic Acid

- Molecular Formula : C₇H₁₂O₂ (Exact mass: 128.0837 g/mol) .

- Key Features :

- Simplifies the cyclobutane scaffold by removing the benzyloxy and one methyl group.

- Retains the acetic acid moiety but lacks steric hindrance from the bulky benzyloxy substituent.

- Functional Implications: Reduced lipophilicity (clogP ~1.2 vs. ~3.5 for the target compound) may improve aqueous solubility. Potential for faster metabolic clearance due to smaller size .

Benzyl 2-(3-Oxocyclobutyl)acetate

- Key Features :

- Functional Implications :

Benzeneacetic Acid Esters with Bicyclic Systems

- Example : Benzeneacetic acid, 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl ester .

- Key Features :

- Replaces the cyclobutane with a bicyclo[3.1.1]heptene framework, increasing structural rigidity.

- Functional Implications :

Structural and Physicochemical Comparison Table

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| 2-(3-(Benzyloxy)-2,2-dimethylcyclobutyl)acetic acid | C₁₄H₁₈O₃ | Benzyloxy, 2,2-dimethylcyclobutyl | ~246.3 | High lipophilicity, steric hindrance |

| Benzyl 2-(3-(((Boc)amino)methyl)oxetan-3-yl)acetate | C₁₈H₂₅NO₅ | Oxetane, Boc-protected amine | 335.4 | Metabolic stability, synthetic versatility |

| 2-(3-Methylcyclobutyl)acetic acid | C₇H₁₂O₂ | 3-Methylcyclobutyl | 128.1 | Simplified structure, higher solubility |

| Benzyl 2-(3-oxocyclobutyl)acetate | C₁₃H₁₄O₃ | 3-Oxocyclobutyl | ~218.2 | Electrophilic ketone, reactive site |

| Benzeneacetic acid bicyclic ester derivative | C₁₉H₂₂O₂ | Bicyclo[3.1.1]heptene, dimethyl | ~282.4 | Rigid framework, potential bioactivity |

Preparation Methods

Step 3.1: Alkylation of Cyclobutanol

3-Benzyloxy-2,2-dimethylcyclobutanol reacts with ethyl bromoacetate in the presence of a base:

Optimized conditions :

Step 3.2: Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH:

Conditions :

Alternative Route: Direct Functionalization of Preformed Cyclobutane

A convergent approach involves coupling a preassembled cyclobutane fragment with a benzyloxy-acetic acid derivative. WO2019023553A1 discloses Ullmann-type coupling between 3-iodo-2,2-dimethylcyclobutane and benzyloxyacetic acid:

Conditions :

-

Catalyst : CuI (10 mol%), L-proline (20 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : DMSO, 90°C, 24 h

This method avoids ketone reduction but suffers from moderate yields due to steric hindrance.

Purification and Characterization

Crude product is purified via recrystallization or chromatography:

-

Recrystallization solvent : Ethyl acetate/hexanes (1:3)

-

HPLC purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN)

-

Key spectral data :

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|---|

| [2+2] Cycloaddition | Ketene + vinyl ether | 65–78 | 90–95 | High | Moderate |

| NaBH₄ Reduction | Cyclobutanone → alcohol | 85–92 | 95–98 | Low | High |

| Mitsunobu Alkylation | Cyclobutanol + ester | 70–75 | 98–99 | Moderate | High |

| Ullmann Coupling | Iodocyclobutane + acid | 55–60 | 85–90 | High | Low |

The Mitsunobu-based route (Sections 3.1–3.2) offers the best balance of yield and scalability, while the Ullmann method is less efficient due to side reactions.

Q & A

Basic Research Question

- 2D NMR (COSY, NOESY) : Maps - coupling and spatial proximities to assign stereochemistry.

- X-ray Diffraction : Provides bond lengths (e.g., C-C cyclobutane bonds: 1.54–1.58 Å) and angles, critical for confirming non-planarity .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetic acid) .

How do substituents on the benzyloxy group modulate biological activity or physicochemical properties?

Advanced Research Question

- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro substituents enhance metabolic stability but reduce solubility (logP increases by ~0.5 units per F atom) .

- Bulkier Substituents : tert-Butyl or aryl groups increase steric hindrance, altering binding affinity in receptor studies (e.g., S1P1 receptor assays) .

- Data Contradictions : Some analogs show unexpected activity despite similar logP values, suggesting conformational flexibility plays a role .

What reaction pathways are feasible for modifying the acetic acid moiety?

Advanced Research Question

- Oxidation : KMnO₄ oxidizes the acetic acid side chain to a ketone or carboxylate, depending on conditions .

- Esterification : SOCl₂ converts the acid to an acyl chloride for amide/ester formation (e.g., coupling with amino acids) .

- Reduction : LiAlH₄ reduces the acid to a primary alcohol, enabling further functionalization .

How does this compound compare structurally to other cyclobutane-containing bioactive molecules?

Advanced Research Question

| Compound | Dihedral Angle | Key Substituents | Bioactivity |

|---|---|---|---|

| Target Compound | 17.5° | 3-Benzyloxy, 2,2-dimethyl | Under investigation |

| (±)-cis-Pinonic Acid | 29.8° | 3-Acetyl, 2,2-dimethyl | Plant growth regulator |

| (+)-trans-Pinonic Acid | 19.1° | 3-Acetyl, 2,2-dimethyl | Antiviral activity |

| Methyl (±)-2-((1R,3R)-3-...)acetate | 18.6° | 3-Acetyl-indole derivative | S1P1 receptor modulation |

Insight : Smaller dihedral angles correlate with enhanced rigidity, potentially improving target selectivity .

How are contradictions in spectral data resolved during structural elucidation?

Advanced Research Question

- Case Study : Discrepancies in NMR splitting patterns may arise from dynamic ring puckering. Saturation transfer experiments or low-temperature NMR (−40°C) can "freeze" conformers for clearer analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.